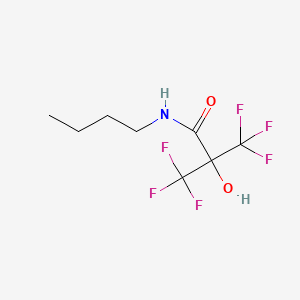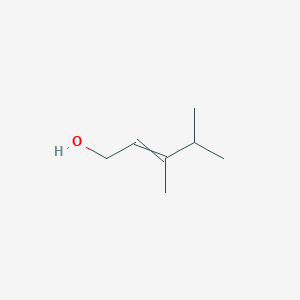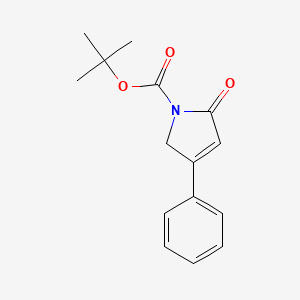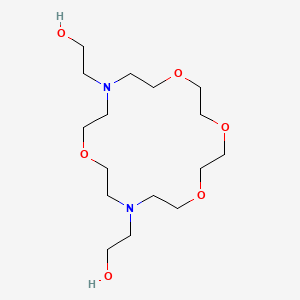
2,2'-(1,4,7,13-Tetraoxa-10,16-diazacyclooctadecane-10,16-diyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[16-(2-HYDROXYETHYL)-1,4,7,13-TETRAOXA-10,16-DIAZACYCLOOCTADECAN-10-YL]ETHAN-1-OL is a complex organic compound known for its unique structure and versatile applications. This compound features a macrocyclic framework with multiple oxygen and nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[16-(2-HYDROXYETHYL)-1,4,7,13-TETRAOXA-10,16-DIAZACYCLOOCTADECAN-10-YL]ETHAN-1-OL typically involves the reaction of ethylene oxide with a suitable amine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the ethylene oxide and subsequent formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds, followed by cyclization and functionalization steps. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-[16-(2-HYDROXYETHYL)-1,4,7,13-TETRAOXA-10,16-DIAZACYCLOOCTADECAN-10-YL]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen and oxygen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[16-(2-HYDROXYETHYL)-1,4,7,13-TETRAOXA-10,16-DIAZACYCLOOCTADECAN-10-YL]ETHAN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[16-(2-HYDROXYETHYL)-1,4,7,13-TETRAOXA-10,16-DIAZACYCLOOCTADECAN-10-YL]ETHAN-1-OL involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Aminoethylethanolamine: An organic base used in the manufacture of fuel and oil additives, chelating agents, and surfactants.
2-(1H-Imidazol-1-yl)ethanol: A compound with similar hydroxyl and amine functionalities, used in various chemical and pharmaceutical applications.
Uniqueness
2-[16-(2-HYDROXYETHYL)-1,4,7,13-TETRAOXA-10,16-DIAZACYCLOOCTADECAN-10-YL]ETHAN-1-OL is unique due to its macrocyclic structure, which imparts distinct chemical and physical properties. This structure allows for the formation of stable complexes with metal ions and other molecules, making it highly versatile for various applications in research and industry .
Properties
Molecular Formula |
C16H34N2O6 |
|---|---|
Molecular Weight |
350.45 g/mol |
IUPAC Name |
2-[16-(2-hydroxyethyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadec-10-yl]ethanol |
InChI |
InChI=1S/C16H34N2O6/c19-7-1-17-3-9-21-10-4-18(2-8-20)6-12-23-14-16-24-15-13-22-11-5-17/h19-20H,1-16H2 |
InChI Key |
HNBSNRVPRPJTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCOCCN1CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


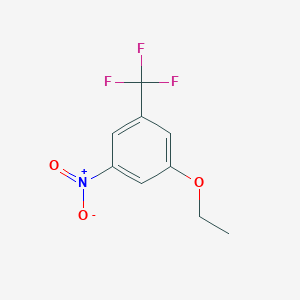
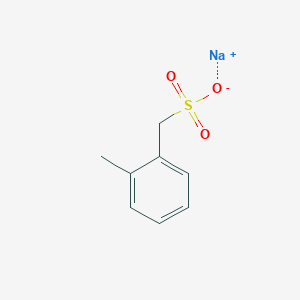
![Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B11718737.png)
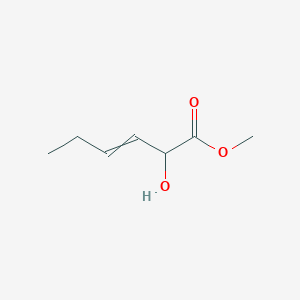
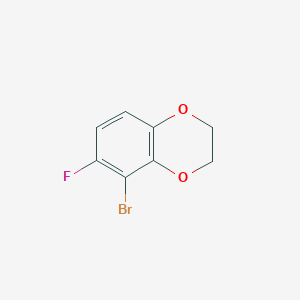
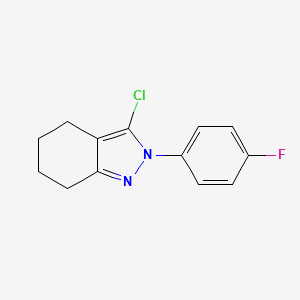
![(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11718747.png)
![6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one](/img/structure/B11718756.png)
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B11718764.png)
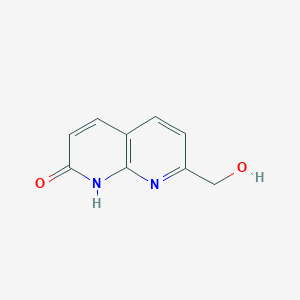
![2-[2-(hydroxymethyl)phenyl]acetic Acid](/img/structure/B11718780.png)
